Diethyl bis(1-methylpropyl)malonate

Description

Significance of Malonate Derivatives in Modern Synthetic Chemistry

Malonate derivatives, particularly esters of malonic acid, are foundational building blocks in the field of organic synthesis. nih.gov Their utility stems from the unique reactivity of the methylene (B1212753) group positioned between two electron-withdrawing carbonyl groups. perlego.com This structural arrangement significantly increases the acidity of the alpha-hydrogens, allowing for easy deprotonation by a base to form a stable carbanion (enolate). wikipedia.orgbritannica.com This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions. researchgate.net

The versatility of malonic esters is demonstrated by their widespread application in the synthesis of a diverse range of molecular architectures. studysmarter.co.uk They are key intermediates in the production of pharmaceuticals, agrochemicals, vitamins, dyes, and fragrances. perlego.com A primary application is the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com Furthermore, these derivatives are crucial in cyclocondensation reactions with dinucleophiles to construct various 5-, 6-, and 7-membered heterocyclic rings, which are common structural motifs in medicinal chemistry. nih.gov The ability to introduce one or two alkyl groups onto the central carbon allows for the controlled construction of complex molecular frameworks. wikipedia.org

Rationale for Dedicated Research on Diethyl bis(1-methylpropyl)malonate

The specific focus on this compound stems from its distinct structure, which features two branched alkyl groups. Research into this molecule is driven by the desire to understand the impact of significant steric hindrance on the reactivity and properties of malonic esters. The two bulky sec-butyl groups create a sterically congested environment around the central carbon.

This steric crowding influences several key aspects of its chemistry:

Reaction Selectivity: The bulky substituents can direct the stereochemical outcome of subsequent reactions, potentially enabling the synthesis of specific stereoisomers that would be difficult to obtain with less hindered malonates.

Synthesis of Hindered Molecules: It serves as a precursor for molecules containing a quaternary carbon atom flanked by two sec-butyl groups, a structural motif that is challenging to construct using other methods.

Physical and Material Properties: The introduction of branched alkyl chains can significantly alter the physical properties of resulting polymers or complex molecules, affecting their solubility, crystallinity, and thermal stability. rsc.org

Investigating this compound allows chemists to explore the limits of reactions involving sterically demanding substrates and to develop new synthetic strategies for accessing highly crowded molecular architectures.

Below is a data table outlining some of the key properties of the compound.

| Property | Value |

| Chemical Formula | C15H28O4 |

| Molecular Weight | 272.38 g/mol |

| IUPAC Name | Diethyl 2,2-bis(1-methylpropyl)propanedioate |

| CAS Number | 3018156 |

Data sourced from PubChem. nih.gov

Historical Context of Malonic Ester Chemistry Relevant to Branched Malonates

The chemistry of malonic esters is a cornerstone of classical organic synthesis, with its principles established over more than a century of research. The foundational reaction, the malonic ester synthesis , leverages the acidity of the α-carbon to achieve alkylation. wikipedia.orgbritannica.com The process typically involves three key stages:

Deprotonation: Reaction of the malonic ester with a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com

Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form a new carbon-carbon bond. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily loses a molecule of carbon dioxide to yield a substituted acetic acid. masterorganicchemistry.com

A significant aspect of this synthesis, and one directly relevant to this compound, is the potential for dialkylation . wikipedia.org If the mono-alkylated product is subjected to the reaction conditions a second time (deprotonation followed by alkylation with the same or a different alkyl halide), a second alkyl group can be introduced at the alpha-carbon. wikipedia.org The synthesis of this compound is a direct example of this dialkylation process, where two successive additions of a sec-butyl group occur.

An important historical extension of this chemistry is the Perkin alicyclic synthesis , developed by William Henry Perkin, Jr. This method utilizes the reaction of a malonic ester with a dihalide, leading to an intramolecular dialkylation that forms a cyclic compound. wikipedia.org This demonstrated the power of malonic esters in constructing not just linear chains but also complex ring systems, further cementing their importance in the synthetic chemist's toolkit.

Structure

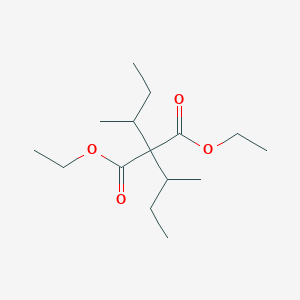

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-di(butan-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-7-11(5)15(12(6)8-2,13(16)18-9-3)14(17)19-10-4/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBHWKZVGFJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991959 | |

| Record name | Diethyl di(butan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-13-8 | |

| Record name | 1,3-Diethyl 2,2-bis(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bis(1-methylpropyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl di(butan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(1-methylpropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Bis 1 Methylpropyl Malonate and Its Analogues

Classical Malonic Ester Synthesis and its Adaptation for Substituted Malonates

The malonic ester synthesis is a foundational reaction in organic chemistry for preparing carboxylic acids. libretexts.org It involves the alkylation of diethyl malonate or a similar ester, followed by hydrolysis and decarboxylation. libretexts.orgwikipedia.org The process leverages the acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which are flanked by two carbonyl groups, making them amenable to deprotonation by a suitable base. libretexts.orgaskthenerd.comlibretexts.org The resulting enolate is a potent nucleophile that can be alkylated with alkyl halides. libretexts.org For the synthesis of a di-substituted product like diethyl bis(1-methylpropyl)malonate, the alkylation step is performed twice. wikipedia.org

The core of synthesizing this compound via the classical route is the sequential alkylation of diethyl malonate using a 1-methylpropyl halide, such as sec-butyl bromide or chloride. The reaction proceeds via an SN2 mechanism, where the malonate enolate attacks the alkyl halide. libretexts.orglibretexts.org

The general steps are as follows:

First Alkylation : Diethyl malonate is treated with a base, typically sodium ethoxide, to form the corresponding enolate. libretexts.orglibretexts.org This enolate then reacts with one equivalent of a 1-methylpropyl halide to yield diethyl (1-methylpropyl)malonate. libretexts.org

Second Alkylation : The mono-substituted malonic ester still possesses one acidic α-hydrogen. libretexts.org Repeating the deprotonation with a base generates a new enolate, which can then react with a second equivalent of the 1-methylpropyl halide to form the target compound, this compound. wikipedia.org

It is crucial that the alkyl halide is a primary or secondary halide, as tertiary halides are prone to undergoing E2 elimination reactions instead of the desired SN2 substitution. libretexts.org The use of dihaloalkanes in malonic ester synthesis can also lead to the formation of cycloalkylcarboxylic acids through intramolecular alkylation. wikipedia.orglibretexts.org

The success of the malonic ester synthesis hinges on the careful optimization of reaction parameters.

Bases: The choice of base is critical for efficient enolate formation. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base because it is sufficiently strong to deprotonate the malonic ester. askthenerd.comchemistnotes.com A key practice is to use a base with an alkoxide that matches the ester group (e.g., sodium ethoxide for diethyl esters) to prevent transesterification, a side reaction that would scramble the ester groups. wikipedia.org While weaker bases like potassium carbonate can be effective, especially under phase-transfer conditions phasetransfercatalysis.comsci-hub.se, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed, often in aprotic solvents, to drive the enolate formation to completion. libretexts.orgchemistnotes.comechemi.com

Solvents: The solvent plays a significant role in the reaction's outcome. Protic solvents like ethanol are often used when sodium ethoxide is the base. youtube.com However, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be utilized and may enhance the reaction rate. chemistnotes.comyoutube.com A patent for a similar compound, diethyl ethyl-1-methylbutylmalonate, utilized dimethylsulfoxide and dimethylacetamide as solvents. google.com

Temperature: The alkylation step often requires heating to proceed at a reasonable rate. echemi.com The reaction temperature must be controlled to balance the rate of reaction against potential side reactions. For instance, in the synthesis of a related compound, the reaction was allowed to proceed exothermically to 100°C and then maintained between 90-100°C. google.com

| Parameter | Common Options | Rationale / Considerations | Reference |

|---|---|---|---|

| Base | Sodium Ethoxide, Sodium Hydride, Potassium Carbonate | Base should be strong enough to deprotonate the ester. Matching the alkoxide to the ester prevents transesterification. | wikipedia.orgechemi.com |

| Solvent | Ethanol, DMF, DMSO, Toluene (B28343) | Choice depends on the base used. Polar aprotic solvents can increase reaction rates. | chemistnotes.comyoutube.com |

| Temperature | Room Temperature to Reflux | Heating is often necessary to overcome the activation energy of alkylation. Must be controlled to minimize side reactions. | echemi.com |

| Alkylating Agent | Primary or Secondary Alkyl Halides (e.g., 1-methylpropyl bromide) | Tertiary halides are avoided due to competing elimination reactions. | libretexts.org |

A significant challenge in the synthesis of dialkylated malonates is the potential formation of a mixture of unreacted starting material, the mono-alkylated product, and the desired di-alkylated product. wikipedia.org Separating these components can be difficult, especially since their boiling points may be very close. orgsyn.org

Several techniques can be employed to improve the yield and purity of the final diester:

Stoichiometry Control : When synthesizing a mono-substituted malonate, using an excess of the malonic ester can help minimize the formation of the dialkylated product. organic-chemistry.org Conversely, for a dialkylated product, using at least two equivalents of the base and alkylating agent is necessary.

Stepwise Alkylation : Performing the alkylations in a sequential manner, with purification of the mono-alkylated intermediate, can provide better control and lead to a purer final product.

Purification Methods : After the reaction, the product is typically isolated through an aqueous workup followed by purification. nih.gov Distillation under reduced pressure is a common method for purifying the final ester. orgsyn.org

Catalyst Addition Strategy : In certain C-alkylation processes, the timing of catalyst addition can be crucial. One patented method found that adding a phase-transfer catalyst only after the reaction had already proceeded to 50-80% conversion resulted in a final dialkyl malonate conversion of over 98%, significantly higher than if the catalyst was present from the start. google.com

Advanced Catalytic Approaches in Malonate Alkylation

To overcome some of the limitations of the classical synthesis, such as harsh reaction conditions and the use of stoichiometric amounts of strong bases, advanced catalytic methods have been developed. These approaches offer milder conditions, higher efficiency, and improved selectivity.

Organocatalysis has emerged as a powerful tool for forming C-C bonds. In the context of malonate chemistry, it is particularly prominent in the Michael addition reaction, where diethyl malonate acts as a nucleophile adding to α,β-unsaturated compounds. metu.edu.trscispace.com While not a direct alkylation with an alkyl halide, this reaction functionalizes the alpha-carbon of the malonate and represents an important catalytic route to its derivatives.

Bifunctional organocatalysts, which possess both a basic site to deprotonate the malonate and a hydrogen-bond donor site to activate the electrophile, have proven highly effective. rsc.org

Catalyst Systems : Examples include derivatives of 9-amino(9-deoxy) epicinchonine, particularly thiourea (B124793) derivatives, which have been shown to induce high enantioselectivity in the Michael addition of malonate esters to nitro olefins. rsc.org Similarly, bifunctional 2-aminoDMAP/urea (B33335) organocatalysts have been used for the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, achieving high yields (65-95%) and excellent enantioselectivities (80-99% ee). metu.edu.trmetu.edu.tr

Reaction Conditions : These reactions are often carried out under mild conditions, for example, at room temperature in solvents like toluene, with low catalyst loadings (e.g., 5 mol%). metu.edu.trmetu.edu.tr The investigation of novel organocatalysts, such as N-substituted bispidines, continues to be an active area of research for the addition of diethyl malonate to compounds like β-nitrostyrene. mdpi.com

| Organocatalyst | Michael Acceptor | Key Findings | Reference |

|---|---|---|---|

| Bifunctional 2-aminoDMAP/urea | trans-β-nitrostyrene | High yields (65-95%) and enantioselectivities (80-99% ee) were obtained. Optimal conditions: 5 mol% catalyst in toluene at room temperature. | metu.edu.trmetu.edu.tr |

| Cinchonine-derived thiourea | β-nitrostyrene | Identified as a highly effective bifunctional catalyst, inducing high enantioselectivity. | rsc.org |

| N-substituted bispidines | β-nitrostyrene | Investigation revealed a novel catalytic mechanism involving an adduct of the catalyst and nitrostyrene (B7858105) acting as the true catalytic species. | mdpi.com |

| Tertiary amine thiourea | trans-β-nitrostyrene | Mechanistic studies confirmed that C-C bond formation is the rate-determining step. | nih.gov |

Phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of malonic esters. phasetransfercatalysis.comacs.org It facilitates the reaction between reactants present in different phases (e.g., a solid inorganic base and an organic substrate). sci-hub.se This method often allows for the use of milder and less expensive bases, such as potassium carbonate, and can be performed in non-polar solvents. phasetransfercatalysis.comsci-hub.se

Catalysts : Quaternary ammonium (B1175870) salts (e.g., tetraalkylammonium salts) and crown ethers are common phase-transfer catalysts. sci-hub.segoogle.com These catalysts transport the anion of the base (e.g., carbonate) or the malonate enolate into the organic phase where the alkylating agent resides.

Advantages : PTC offers several benefits, including faster reaction times compared to traditional methods, the use of mild bases which reduces side reactions like ester hydrolysis, and operational simplicity. sci-hub.se The technique has been successfully applied to the C-alkylation of both diethyl malonate and dimethyl malonate. phasetransfercatalysis.comsci-hub.se In some cases, combining PTC with microwave irradiation has been shown to further accelerate the reaction. researchgate.net A recently reported method for the enantioselective catalytic direct α-alkylation of malonates also utilized phase-transfer catalysis, highlighting its utility in modern asymmetric synthesis. frontiersin.org

Transition Metal-Catalyzed Methods for C-C Bond Formation

Transition metal catalysis is a powerful tool for forging carbon-carbon (C-C) bonds with high efficiency and selectivity. numberanalytics.com While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the principles of these methods are broadly applicable to the synthesis of substituted malonic esters. These reactions often involve the activation of otherwise inert C-H or C-C bonds, enabling the introduction of alkyl or aryl groups. nih.govresearchgate.net

A general strategy involves the use of a transition metal catalyst, such as palladium or nickel, to facilitate the coupling of a malonate enolate with an appropriate alkyl or aryl halide. nih.gov The catalytic cycle typically involves oxidative addition of the halide to the metal center, followed by transmetalation with the malonate enolate and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst. rsc.org

Multimetallic catalysis, where two or more metals work in concert, offers another layer of sophistication, potentially enabling transformations that are challenging for a single catalyst system. nih.gov For instance, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, famously employs a combination of palladium and copper catalysts. nih.gov Similar bimetallic systems could be envisioned for the dialkylation of malonic esters.

The development of these methods is driven by the need for more efficient and atom-economical synthetic routes. nih.gov Key research findings in this area are summarized in the table below.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Palladium/Copper | Terminal Alkyne, Aryl/Vinyl Halide | Alkynyl-substituted compound | High efficiency and selectivity for C(sp)-C(sp2) bond formation. nih.gov |

| Nickel | Aryl Nitrile, Arylboronic Ester | Biaryl | C-CN bond cleavage. nih.gov |

| Rhodium | Carboxylic Acid, (Hetero)arene | Arylated product | Decarbonylative coupling without external oxidants. nih.gov |

| Palladium | Directed C-H bond, Coupling partner | Functionalized arene | High regioselectivity. researchgate.net |

These examples, while not specific to this compound, illustrate the potential of transition metal catalysis for the synthesis of highly substituted malonate esters.

Green Chemistry Perspectives in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions.

One approach is the use of biocatalysts, such as immobilized lipases, which can catalyze esterification and transesterification reactions under mild, solvent-free conditions. For instance, the enzyme Candida antarctica lipase (B570770) B has been successfully used in the synthesis of polyesters from dimethyl malonate and various diols at moderate temperatures. maynoothuniversity.ie This enzymatic approach avoids the high temperatures and harsh catalysts often required in traditional chemical synthesis.

The choice of solvent is another critical factor. The use of greener solvents, such as anisole (B1667542), which is classified as "recommended" in solvent selection guides, can significantly reduce the environmental impact of a synthesis. maynoothuniversity.ie Furthermore, optimizing reaction parameters, such as substrate concentration, can minimize solvent usage. For example, in the direct fluorination of diethyl malonate, a 1.5 M concentration in acetonitrile (B52724) was found to be optimal, balancing reaction efficiency with solvent volume. rsc.org

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. mdpi.com The application of microwave irradiation in the synthesis of bis-chalcones, which are related to malonate derivatives, dramatically reduced reaction times from 48 hours to as little as 5-15 minutes. mdpi.com

The following table summarizes key green chemistry approaches applicable to malonate ester synthesis.

| Green Chemistry Approach | Example Application | Key Benefits |

| Biocatalysis | Enzyme-catalyzed polyester (B1180765) synthesis from dimethyl malonate. maynoothuniversity.ie | Mild reaction conditions, solvent-free, high selectivity. maynoothuniversity.ie |

| Green Solvents | Use of anisole in polyester extraction. maynoothuniversity.ie | Reduced environmental impact, improved safety profile. maynoothuniversity.ie |

| Process Optimization | Optimized concentration of diethyl malonate in fluorination reactions. rsc.org | Minimized solvent usage. rsc.org |

| Microwave-Assisted Synthesis | Synthesis of bis-chalcones. mdpi.com | Drastically reduced reaction times, increased yields. mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Exploration of Alternative Synthetic Routes

Condensation Reactions for Malonate Derivative Formation

Condensation reactions are a cornerstone of organic synthesis for forming C-C bonds. In the context of malonate chemistry, these reactions typically involve the reaction of a malonate or a related active methylene (B1212753) compound with a carbonyl compound or its equivalent.

A classic example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst. While this typically leads to an alkylidene-substituted malonate, subsequent reduction of the double bond can provide access to dialkylated products.

Another important class of condensation reactions involves the use of malonates in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.govresearchgate.net While not a direct route to acyclic dialkylated malonates, these reactions highlight the versatility of malonates as building blocks. For example, diethyl malonate reacts with urea to form barbituric acid. nih.govresearchgate.net

The reactivity of the malonate derivative is crucial in these condensation reactions. Highly reactive derivatives, such as bis(2,4,6-trichlorophenyl) malonates, can react with a wide range of nucleophiles under relatively mild conditions. nih.gov In contrast, less reactive derivatives like diethyl malonate often require elevated temperatures or stronger catalysts. nih.govresearchgate.net

| Reaction Type | Reactants | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone, Diethyl Malonate | Alkylidene Malonate |

| Cyclocondensation | Diethyl Malonate, Urea | Barbituric Acid nih.govresearchgate.net |

| Cyclocondensation | Bis(2,4,6-trichlorophenyl) malonate, 1,3-Dinucleophile | Six-membered heterocycle nih.gov |

Carbonylation and Carboxyesterification Approaches for Malonate Precursors

Carbonylation and carboxyesterification reactions represent alternative strategies for constructing the malonate backbone itself. These methods often utilize simple and readily available starting materials.

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. While not a direct route to this compound, these methods can be used to synthesize malonate precursors. For example, the palladium-catalyzed double carbonylation of certain substrates can lead to the formation of malonate-like structures.

Carboxyesterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation in organic synthesis. A relevant example is the synthesis of diethyl methylmalonate from 2-cyanopropionic acid. google.com In this process, 2-cyanopropionic acid is esterified with ethanol in the presence of sulfuric acid to directly yield the diethyl malonate derivative. google.com This approach could potentially be adapted for the synthesis of other substituted malonates.

Multi-component Reactions Incorporating Malonate Esters

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. Malonate esters are excellent substrates for MCRs due to the reactivity of their active methylene group.

A prominent example is the Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds, such as chalcones. scispace.com This reaction, often catalyzed by a base like potassium tert-butoxide, forms a new C-C bond and creates a 1,5-dicarbonyl compound, which can be a precursor to various heterocyclic systems. scispace.com This type of reaction can be considered a three-component reaction if the chalcone (B49325) is formed in situ from an aldehyde and a ketone.

The malonic ester synthesis itself can be viewed as a sequence of reactions that can be performed in one pot, starting from the deprotonation of the malonate, followed by alkylation. libretexts.org Extending this concept to a true MCR could involve the in-situ formation of the alkylating agent.

Synthesis of Structural Analogues and Related Malonate Esters

The synthetic methodologies described can be readily adapted to produce a wide array of structural analogues of this compound. The classical malonic ester synthesis is particularly versatile in this regard. patsnap.comwikipedia.org By simply varying the alkyl halide used in the alkylation step, a diverse range of substituted malonic esters can be prepared. chemistrysteps.com For instance, using a dihalide in an intramolecular version of the reaction leads to the formation of cycloalkylcarboxylic acids, a transformation known as the Perkin alicyclic synthesis. wikipedia.org

Furthermore, the ester groups themselves can be modified. For example, starting with dimethyl malonate and performing the alkylation followed by hydrolysis allows for the synthesis of the corresponding dimethyl ester analogues. google.com The choice of alcohol used in the initial esterification of malonic acid also dictates the nature of the ester groups in the final product.

The synthesis of mono-substituted malonic acid half-oxyesters (SMAHOs) represents another important class of related compounds. nih.gov These can be prepared by the alkylation of a dialkyl malonate followed by a selective monohydrolysis of one of the ester groups. nih.gov

The following table provides examples of the synthesis of various malonate ester analogues.

| Starting Malonate Ester | Alkylating Agent | Product Class |

| Diethyl Malonate | 1-Iodopropane | Diethyl propylmalonate chemistrysteps.com |

| Diethyl Malonate | Dihaloalkane | Cycloalkyl dicarboxylic ester wikipedia.org |

| Dimethyl Malonate | Benzyl Halide | Dimethyl benzylmalonate google.com |

| Diethyl Malonate | Acyl Chloride | Diethyl acylmalonate researchgate.net |

Mechanistic Investigations of Reactions Involving Diethyl Bis 1 Methylpropyl Malonate

Elucidation of Enolization and Alkylation Mechanisms

The enolization and subsequent alkylation of malonic esters are foundational reactions in organic synthesis, allowing for the formation of new carbon-carbon bonds. The success of these reactions is highly dependent on the reaction conditions.

SN2 vs. Other Substitution Pathways in Alkylation

The alkylation of the malonate enolate proceeds through a nucleophilic substitution reaction with an alkyl halide. The predominant mechanism for this transformation is the S_N2 (bimolecular nucleophilic substitution) pathway. fiveable.mejove.comjove.com

In the S_N2 mechanism, the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide in a single, concerted step, leading to the displacement of the halide leaving group. fiveable.me This mechanism is favored for several reasons:

Good Nucleophile: The malonate enolate is a potent nucleophile. pressbooks.pub

Unhindered Substrates: The reaction works best with primary and methyl halides. pressbooks.publibretexts.org Secondary halides react more slowly and are more prone to elimination reactions, while tertiary, vinylic, and aryl halides are generally unreactive in S_N2 reactions due to steric hindrance and the difficulty of backside attack. pressbooks.publibretexts.org

Other Substitution Pathways: While the S_N2 pathway is dominant, other substitution or elimination pathways can compete under certain conditions. With secondary and tertiary alkyl halides, the E2 (bimolecular elimination) reaction becomes a significant side reaction, where the enolate acts as a base to remove a proton from the alkyl halide, leading to the formation of an alkene. libretexts.org

Table 2: Comparison of Substitution Pathways in Malonate Alkylation

| Pathway | Substrate Preference | Key Features |

|---|---|---|

| S_N2 | Methyl, Primary > Secondary Halides | Concerted mechanism, backside attack, inversion of stereochemistry. fiveable.me |

| E2 | Tertiary > Secondary > Primary Halides | Competing reaction, favored by sterically hindered substrates and strong bases. libretexts.org |

Detailed Mechanistic Studies of Subsequent Transformations

Following alkylation, the substituted malonic ester can undergo a variety of further transformations, each with its own distinct mechanism.

Hydrolysis and Decarboxylation Pathways of Substituted Malonates

The conversion of the substituted diethyl malonate to a carboxylic acid involves two key steps: hydrolysis of the ester groups followed by decarboxylation.

Hydrolysis: The ester groups of the alkylated malonic ester can be hydrolyzed to carboxylic acids under either acidic or basic conditions. fiveable.mejove.comucalgary.ca

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by protonation in a separate workup step. nih.gov

Decarboxylation: The resulting substituted malonic acid is a β-dicarboxylic acid, which readily undergoes decarboxylation upon heating. libretexts.orgucalgary.ca The mechanism of decarboxylation is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. pressbooks.pubjove.com This process involves the transfer of the carboxylic acid proton to the carbonyl oxygen of the adjacent carboxyl group, leading to the formation of an enol and the loss of carbon dioxide. The enol then tautomerizes to the more stable substituted carboxylic acid. libretexts.orgjove.com This decarboxylation is a characteristic reaction of compounds with a carbonyl group at the β-position relative to a carboxylic acid. libretexts.orglibretexts.org

Mechanism of Michael Additions with Malonate Nucleophiles

Malonate enolates can also act as nucleophiles in Michael additions, which are conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org The mechanism involves the following steps:

Enolate Formation: A base deprotonates the diethyl malonate to form the nucleophilic enolate. askfilo.combyjus.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). askfilo.comlibretexts.org This is a 1,4-addition, where the nucleophile adds to the end of the conjugated system.

Protonation: The resulting enolate intermediate is protonated by the solvent or during an acidic workup to yield the final 1,5-dicarbonyl product. askfilo.com

The Michael reaction is a powerful tool for forming carbon-carbon bonds and is particularly effective when using stabilized enolates like those derived from malonic esters. libretexts.orglibretexts.org

Intra- and Intermolecular Cyclization Mechanisms

Substituted malonates can participate in both intramolecular and intermolecular cyclization reactions to form cyclic compounds.

Intramolecular Cyclization: If the alkylating agent is a dihalide, a second, intramolecular alkylation can occur after the initial alkylation, leading to the formation of a cyclic product. pressbooks.publibretexts.org For example, reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of two equivalents of base yields a cyclobutane-1,1-dicarboxylic ester, which can then be hydrolyzed and decarboxylated to give cyclobutanecarboxylic acid. pressbooks.pub The mechanism of the second step is an intramolecular S_N2 reaction.

Other types of intramolecular cyclizations involving malonate derivatives have also been studied, such as Lewis acid-mediated reactions of allene-ene systems derived from malonates, which can lead to [2+2] cycloaddition products. nih.gov Furthermore, oxidative nucleophilic aromatic substitution can be used to achieve intramolecular cyclization of certain malonate derivatives. rsc.org

Intermolecular Cyclization: Diethyl malonate and its derivatives are key building blocks in condensation reactions with dinucleophiles to form various heterocyclic compounds. nih.gov For instance, the reaction of diethyl malonate with urea (B33335) in the presence of a base leads to the formation of barbituric acid, a six-membered heterocyclic compound. nih.gov These reactions typically proceed through a series of addition and elimination steps.

Kinetic and Thermodynamic Aspects of Reactions

The formation of diethyl bis(1-methylpropyl)malonate through the alkylation of diethyl malonate is a classic example of C-C bond formation via an enolate intermediate. The kinetic and thermodynamic parameters of this reaction are crucial for understanding its mechanism, optimizing reaction conditions, and controlling product distribution.

Reaction Rate Determination and Rate-Limiting Steps

The reaction is initiated by the deprotonation of diethyl malonate by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 1-methylpropyl halide in an SN2 reaction to form diethyl mono(1-methylpropyl)malonate. libretexts.orglibretexts.org The process can then be repeated to introduce the second 1-methylpropyl group.

The alkylation is an SN2 reaction, and its rate is dependent on the concentration of both the enolate and the alkyl halide. youtube.com However, the use of a secondary alkyl halide like 1-bromobutane (B133212) introduces significant steric hindrance, which can decrease the reaction rate compared to primary alkyl halides. organicchemistrytutor.compressbooks.pub This steric hindrance makes the SN2 reaction the likely rate-limiting step for each alkylation.

Nature of the Alkyl Halide: Secondary alkyl halides react more slowly than primary alkyl halides in SN2 reactions due to increased steric hindrance at the reaction center. pressbooks.publibretexts.org

Strength of the Base: A strong base that can completely and rapidly form the enolate will ensure that the subsequent alkylation step is not limited by enolate concentration. libretexts.org

Temperature: Higher temperatures generally increase the reaction rate by providing more kinetic energy to overcome the activation energy barrier. organicchemistrytutor.com

Table 1: Factors Influencing Reaction Rate in the Synthesis of this compound

| Factor | Effect on Reaction Rate | Rationale |

| Alkyl Halide Structure | Secondary halides (e.g., sec-butyl bromide) lead to a slower rate compared to primary halides. | Increased steric hindrance at the electrophilic carbon impedes the SN2 attack by the malonate enolate. pressbooks.publibretexts.org |

| Base Strength | Stronger bases can lead to a faster overall reaction. | Ensures rapid and complete formation of the nucleophilic enolate, making the alkylation step the clear rate-limiter. libretexts.org |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the SN2 reaction to occur. organicchemistrytutor.com |

| Solvent | Aprotic polar solvents are generally preferred. | They solvate the cation of the base without strongly solvating the enolate anion, leaving it more nucleophilic. |

Stability of Intermediates and Transition States

The enolate of diethyl malonate is significantly stabilized by resonance, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms. libretexts.org This delocalization lowers the energy of the enolate, making the α-protons of diethyl malonate (pKa ≈ 13) significantly more acidic than those of simple esters. libretexts.org

The introduction of the first 1-methylpropyl group to form diethyl mono(1-methylpropyl)malonate leads to an enolate that is also resonance-stabilized. However, the electron-donating nature of the alkyl group can slightly destabilize the enolate compared to the unsubstituted malonate enolate. More importantly, the steric bulk of the 1-methylpropyl group significantly hinders the approach of the second electrophile.

The transition state of the SN2 alkylation step involves the simultaneous formation of a new C-C bond and the breaking of the C-halogen bond. youtube.com The geometry of this transition state is crucial. For the second alkylation, the presence of the bulky 1-methylpropyl group on the α-carbon leads to a more sterically crowded and higher-energy transition state. This increased energy of the transition state for the second alkylation is a major factor influencing the reaction kinetics.

Factors Influencing Reaction Equilibrium and Product Distribution

The synthesis of this compound can yield a mixture of the mono-alkylated product, diethyl mono(1-methylpropyl)malonate, and the desired di-alkylated product. oecd.org The distribution between these products is influenced by a combination of kinetic and thermodynamic factors.

Under kinetic control , which is favored by lower temperatures and short reaction times, the product distribution is determined by the relative rates of the first and second alkylations. masterorganicchemistry.com Due to the significant steric hindrance of the 1-methylpropyl group, the second alkylation step is expected to be substantially slower than the first. This would favor the formation of the mono-alkylated product under kinetically controlled conditions.

Under thermodynamic control , favored by higher temperatures and longer reaction times, the product distribution reflects the relative stabilities of the products. In this scenario, the reaction is allowed to reach equilibrium. While specific thermodynamic data is scarce, it is generally considered that the dialkylated product, this compound, is the more thermodynamically stable product if sufficient energy is provided to overcome the activation barrier for the second alkylation.

Several experimental factors can be manipulated to influence the product distribution:

Stoichiometry of Reactants: Using an excess of the alkylating agent (1-methylpropyl halide) and the base can favor the formation of the dialkylated product.

Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second, more sterically hindered alkylation, thus favoring the thermodynamically more stable dialkylated product. masterorganicchemistry.com

Choice of Base: The nature of the base can influence the equilibrium between the starting materials and the enolate intermediates. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation without competing side reactions.

Table 2: Influence of Reaction Conditions on Product Distribution

| Reaction Condition | Favoring Mono-alkylation | Favoring Di-alkylation | Rationale |

| Temperature | Low | High | Low temperature favors the faster, kinetically controlled first alkylation. High temperature allows the system to overcome the higher activation energy of the second alkylation and reach thermodynamic equilibrium. masterorganicchemistry.com |

| Reactant Stoichiometry | Equimolar or excess diethyl malonate | Excess alkyl halide and base | Excess of the alkylating agent and base drives the reaction towards the formation of the dialkylated product according to Le Chatelier's principle. |

| Reaction Time | Short | Long | Short reaction times favor the kinetic product (mono-alkylation). Longer times allow for the slower second alkylation to proceed and for the reaction to approach thermodynamic equilibrium. masterorganicchemistry.com |

Stereochemical Control and Enantioselective Synthesis Approaches

Introduction of Chirality in Malonate Synthesis

The creation of stereocenters in malonate derivatives like Diethyl bis(1-methylpropyl)malonate can be accomplished by several strategic approaches. These methods are designed to influence the spatial outcome of the alkylation steps, where the sec-butyl groups are attached to the central carbon of the malonate.

Diastereoselective alkylation is a powerful technique for controlling stereochemistry. In the context of synthesizing this compound, this typically involves using a malonic ester that has been modified with a chiral auxiliary. The auxiliary is a chiral molecule temporarily attached to the malonate substrate, which directs the incoming alkyl groups to a specific face of the molecule.

The process begins with the attachment of a chiral auxiliary to the malonate. The subsequent alkylation with a sec-butyl halide introduces the first chiral center. The existing chirality of the auxiliary then directs the second alkylation, leading to a predominance of one diastereomer. For instance, chiral oxazolidinones, as pioneered by Evans, can be used to form chiral imide enolates. wikipedia.orgharvard.edu These enolates adopt a rigid conformation that shields one face, forcing the alkylating agent (e.g., 2-bromobutane) to approach from the less hindered side. After both alkyl groups are installed, the chiral auxiliary is cleaved to yield the desired chiral dialkylated malonate.

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | LDA | Benzyl bromide | >99:1 | harvard.edu |

| (R,R)-Pseudoephedrine | LDA | Alkyl halide | >95:5 (syn-product) | wikipedia.org |

| Camphorsultam | LiHMDS | Alkyl halide | High d.r. | wikipedia.org |

Note: This table presents general findings for diastereoselective alkylations relevant to the principles discussed and may not use sec-butyl groups specifically.

Enantioselective synthesis creates chiral molecules from achiral starting materials using a chiral catalyst or reagent. youtube.comyoutube.com This approach avoids the need to install and remove a chiral auxiliary.

Chiral Catalysts: Phase-transfer catalysis (PTC) is a prominent method for the enantioselective alkylation of malonic esters. frontiersin.org In this technique, a chiral catalyst, often derived from cinchona alkaloids, transports the malonate enolate from an aqueous or solid phase into an organic phase containing the alkylating agent. The chiral environment created by the catalyst-enolate complex ensures that the alkylation occurs enantioselectively. Research has demonstrated that catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide can achieve high yields and excellent enantioselectivities (up to 98% ee) in the alkylation of malonate derivatives. frontiersin.org

Metal-based catalysts are also employed. Chiral complexes of metals such as palladium (Pd), nickel (Ni), or rhodium (Rh) can catalyze the asymmetric conjugate addition of malonic esters to electrophiles. nih.govnih.gov For example, a catalyst system generated from nickel(II) chloride, a chiral diamine ligand like (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine, and a base can produce chiral malonate derivatives with very high enantiomeric excess (96-97% ee). google.com

Chiral Auxiliaries: As mentioned previously, chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of reactions. wikipedia.org Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are widely used. wikipedia.orgusm.edu They are covalently bonded to the malonic acid derivative, and after directing one or two alkylation steps, they are removed to reveal the chiral product. harvard.edu The choice of auxiliary can determine the configuration of the final product.

Table 2: Enantioselective Synthesis Approaches

| Method | Catalyst/Auxiliary | Key Feature | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Forms a chiral ion pair | Up to 98% | frontiersin.org |

| Nickel Catalysis | NiCl₂ / (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine | In-situ catalyst generation | 96-97.2% | google.com |

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. While less direct for a symmetrical molecule like this compound, the principle could be applied by starting with a chiral building block. For example, a stereospecific precursor derived from a chiral amino acid or carbohydrate could be elaborated to form the chiral malonate backbone. However, for this specific target, methods involving catalytic or auxiliary-based asymmetric alkylation of a simple achiral malonate are generally more efficient and common.

Analysis of Stereochemical Purity and Racemization Prevention

Ensuring the stereochemical integrity of the final product is as crucial as its synthesis. This involves preventing the loss of the desired stereochemistry (racemization) and accurately measuring the stereochemical purity of the product.

Racemization is the conversion of an enantiomerically enriched substance into a racemic mixture. In the synthesis of this compound, the primary risk of racemization occurs at the carbon atom bearing the alkyl groups.

The hydrogen atom alpha to the two carbonyl groups in a malonic ester is acidic (pKa ≈ 13 in DMSO). wikipedia.org After the first sec-butyl group is added, the remaining alpha-hydrogen on the now mono-alkylated malonate is still acidic. libretexts.org During the second alkylation step, the strong base used to deprotonate the mono-alkylated intermediate can also remove a proton from a fully dialkylated product if reaction conditions are not carefully controlled. The resulting planar enolate can be re-protonated from either side, leading to a loss of the defined stereochemistry. This process is also known as epimerization. To prevent this, chemists often use strong, non-nucleophilic bases at low temperatures and ensure the rapid and complete reaction with the alkylating agent to trap the desired enolate.

Determining the success of an enantioselective synthesis requires precise measurement of the enantiomeric excess (ee). polyu.edu.hk Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers. polyu.edu.hk

Several analytical techniques are standard in research for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. nih.govuma.es The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for a precise calculation of the ee.

Chiral Gas Chromatography (GC): Similar in principle to HPLC, chiral GC is used for volatile compounds. The sample is vaporized and passed through a column with a chiral stationary phase, leading to the separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can. A chiral derivatizing agent reacts with both enantiomers to form diastereomers, which have different NMR spectra. Alternatively, a chiral solvating agent or a chiral shift reagent can be added to the NMR tube, which forms transient diastereomeric complexes with the enantiomers, causing their signals (e.g., ¹H or ¹³C) to appear at different chemical shifts. The integration of these distinct signals allows for the determination of the enantiomeric ratio. nih.gov

Mass Spectrometry (MS): Chiral analysis by MS often involves forming diastereomeric complexes with a chiral selector. nih.gov These diastereomers can then be distinguished based on their fragmentation patterns or their mobility in an electric field (Ion Mobility Mass Spectrometry). nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | Diethyl 2,2-bis(butan-2-yl)propanedioate | - |

| Diethyl malonate | Diethyl propanedioate | DEM, Malonic ester |

| (S)-4-benzyl-2-oxazolidinone | (S)-4-Benzyl-1,3-oxazolidin-2-one | Evans auxiliary |

| (R,R)-Pseudoephedrine | (1R,2R)-2-(Methylamino)-1-phenylpropan-1-ol | - |

| Camphorsultam | (1R)-(+)-2,10-Camphorsultam | Oppolzer's sultam |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | - | Chiral phase-transfer catalyst |

| (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine | (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine | Chiral ligand |

| 2-bromobutane (B33332) | 2-Bromobutane | sec-Butyl bromide |

| Lithium diisopropylamide | Lithium diisopropylamide | LDA |

| Lithium bis(trimethylsilyl)amide | Lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide | LiHMDS |

| Cinchona alkaloids | - | - |

Diastereomer and Enantiomer Separation Techniques in Research

Given that the synthesis of this compound typically yields a mixture of stereoisomers, effective separation techniques are crucial for isolating pure diastereomers and enantiomers for further study or application. The most common and powerful methods employed in research for this purpose are chromatographic and crystallization-based resolution.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the analytical and preparative separation of stereoisomers of dialkylated malonic esters. nih.goveijppr.com The principle of this method lies in the differential interaction of the enantiomers or diastereomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

Commonly used CSPs for the resolution of chiral malonates and related compounds include those based on polysaccharides like cellulose (B213188) and amylose, often derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate)). nih.gov For instance, research on the separation of chiral α,α-dialkylmalonates has successfully utilized columns such as DAICEL Chiralpak AD-H and OD-H. nih.govresearchgate.netcsfarmacie.cz The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve the best separation. nih.goveijppr.com

Table 1: Representative Chiral HPLC Separation of a Dialkylmalonate Derivative

| Parameter | Value |

|---|---|

| Compound | 2,2-diphenylethyl tert-butyl α-allyl-α-methylmalonate |

| Chiral Stationary Phase | DAICEL Chiralpak AD-H |

| Mobile Phase | Hexane / 2-Propanol (800:1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (minor) | 31.67 min |

| Retention Time (major) | 33.74 min |

| Enantiomeric Excess (ee) | 88% |

(Data adapted from a study on a structurally similar compound as a representative example.) nih.gov

The selection of the appropriate chiral stationary phase and mobile phase is critical and often requires screening of various conditions to achieve optimal resolution for a specific set of stereoisomers like those of this compound.

Crystallization-based resolution offers a powerful alternative to chromatography, particularly for large-scale separations. These methods exploit the differences in the physical properties, such as solubility and crystal lattice energy, of diastereomers or enantiomers.

A common strategy involves converting the mixture of enantiomeric malonic esters into diastereomeric salts by reaction with a chiral resolving agent. For instance, the this compound could be hydrolyzed to the corresponding dicarboxylic acid. This racemic diacid can then be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization.

The successful application of these resolution strategies is dependent on the specific physicochemical properties of the stereoisomers of this compound and their derivatives.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation in Research

Spectroscopic Methodologies for Complex Malonate Characterization

Spectroscopy is a cornerstone for the molecular-level investigation of malonate esters. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about atomic connectivity, functional groups, and the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Diethyl bis(1-methylpropyl)malonate, NMR is crucial for verifying the covalent framework and for assigning the relative stereochemistry at its two chiral centers.

The structure of this compound contains two stereocenters where the 1-methylpropyl (sec-butyl) groups are attached to the central carbon of the malonate core. This gives rise to the potential for diastereomers: a chiral pair (R,R and S,S) and an achiral meso (R,S) compound. These stereoisomers possess distinct chemical and physical properties and can often be differentiated by NMR. Comparative analysis of the chemical shifts (δ) and coupling constants (J) of the diastereomers allows for their stereochemical assignment. researchgate.netresearchgate.net For instance, the chemical shift difference between the diastereotopic protons of a central methylene (B1212753) group can often be correlated to a syn or anti relative stereochemistry in acyclic systems. researchgate.net

Basic ¹H and ¹³C NMR spectra provide primary evidence for the structure. The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and complex, overlapping multiplets for the protons of the two 1-methylpropyl groups. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum would confirm the presence of all 15 carbon atoms in their unique chemical environments. rsc.org

Due to the structural complexity and potential for signal overlap in the 1D NMR spectra of this compound, multi-dimensional NMR techniques are essential for unambiguous signal assignment and deeper structural insights. nih.govbitesizebio.com

2D ¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. It is instrumental in tracing the connectivity within the ethyl and 1-methylpropyl fragments. For example, it would show a cross-peak between the methine proton and the adjacent methyl and methylene protons of the 1-methylpropyl group, confirming the spin system.

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It provides an unambiguous link between the ¹H and ¹³C assignments, resolving any ambiguities from the 1D spectra.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly valuable for conformational analysis, providing insights into the preferred spatial arrangement of the bulky 1-methylpropyl and ethyl ester groups around the central carbon. nih.gov

These multi-dimensional approaches are critical for assigning every proton and carbon signal accurately and for building a complete three-dimensional model of the molecule. bitesizebio.com

The synthesis of this compound typically proceeds via the sequential alkylation of diethyl malonate. wikipedia.orglibretexts.org In-situ NMR spectroscopy is a powerful technique for monitoring the progress of such reactions in real-time directly within the NMR tube. rsc.org

By acquiring NMR spectra at various time intervals throughout the reaction, researchers can track the consumption of starting materials (diethyl malonate), the formation and subsequent consumption of the mono-alkylated intermediate (diethyl (1-methylpropyl)malonate), and the formation of the final di-substituted product. rsc.org This provides detailed kinetic data, allowing for the determination of reaction rates and activation energies. rsc.org Furthermore, in-situ NMR can help identify transient intermediates or unexpected byproducts, offering crucial insights into the reaction mechanism. mdpi.comnih.gov This analytical approach is invaluable for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize the yield and purity of the desired product.

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₅H₂₈O₄, Molecular Weight: 288.4 g/mol ), high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that can be used for structural elucidation. The fragmentation of malonate esters is highly sensitive to the nature of the substituents on the central carbon. acs.orgmdpi.com Common fragmentation pathways for esters include α-cleavage and rearrangements. libretexts.orgwhitman.edu

For this compound, characteristic fragmentation patterns would be expected. acs.orgtandfonline.com The analysis of these fragments helps to piece together the molecular structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Lost | Description |

|---|---|---|

| 231 | •C₄H₉ (57) | Loss of a sec-butyl radical from the α-carbon. |

| 215 | •COOC₂H₅ (73) | Loss of a carboethoxy radical. |

| 243 | •OC₂H₅ (45) | Loss of an ethoxy radical, a common cleavage for ethyl esters. |

| 183 | •C₄H₉ and •CO (85) | Subsequent loss of carbon monoxide after initial fragmentation. |

This table contains predicted values based on common fragmentation patterns of malonate esters.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is an excellent tool for identifying the functional groups present in a compound.

For this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration (ν) of the two ester carbonyl (C=O) groups. In diethyl malonate, this band appears in the region of 1740-1757 cm⁻¹. cdnsciencepub.com The presence of two ester groups can sometimes lead to a splitting of this peak into two distinct bands. cdnsciencepub.com The exact position is influenced by the electronic and steric effects of the attached alkyl groups.

Other significant absorptions include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the numerous C-H bonds in the ethyl and 1-methylpropyl groups.

C-O stretching: Strong, characteristic bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond stretches of the ester functional groups. nist.gov

Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the C-C backbone of the alkyl chains.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850–3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1735–1755 | C=O Stretch | Ester Carbonyl |

| 1350–1470 | C-H Bend | Alkyl (CH, CH₂, CH₃) |

This table presents expected frequency ranges based on data for similar malonate esters. cdnsciencepub.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for both the analysis and purification of this compound.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds. When coupled with a Flame Ionization Detector (FID), GC can be used to quantify the relative amounts of starting materials, intermediates, and the final product in a reaction mixture. dtic.mildtic.mil This is critical for calculating reaction yield and for quality control of the purified substance. A specific GC method can be developed to achieve baseline separation of diethyl malonate, the mono-alkylated product, and the desired di-alkylated product. dtic.milgoogle.com

Liquid Chromatography (LC): Preparative column chromatography, often in the form of flash chromatography, is the standard laboratory method for purifying the synthesized this compound. rsc.orgtaylorandfrancis.com By selecting an appropriate solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel), the target compound can be effectively separated from unreacted starting materials, byproducts, and any catalysts used in the synthesis. taylorandfrancis.com Thin-Layer Chromatography (TLC) is typically used alongside column chromatography to monitor the progress of the separation and to identify the fractions containing the pure product. rsc.org

Gas Chromatography (GC) for Volatile Malonate Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds, making it well-suited for the characterization of malonate esters, which are typically volatile liquids. researchgate.net GC allows for the separation, identification, and quantification of components in a mixture.

Detailed Research Findings:

In the context of malonate esters, GC is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID provides quantitative data based on the combustion of the eluted compounds, while MS offers detailed structural information by analyzing the mass-to-charge ratio of fragmented ions.

A study on the determination of trace quantities of diethyl malonate in ethanol (B145695) demonstrated the high sensitivity of GC-FID. dtic.mil The method was effective in determining concentrations in the nanogram range, highlighting the utility of GC for purity analysis and for monitoring reactions involving malonate esters. dtic.mil For "this compound," a similar GC approach can be employed. Due to its higher molecular weight compared to diethyl malonate, the GC method would require optimization of the temperature program to ensure efficient elution from the column. A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

A hypothetical GC method for "this compound" might utilize a non-polar or medium-polarity capillary column (e.g., a DB-5 or HP-5 column) with a temperature program starting at a lower temperature to separate any volatile impurities and ramping up to a higher temperature to elute the target compound. The retention time of the compound would be a key identifier, while the peak area would be proportional to its concentration. When coupled with MS, the resulting mass spectrum would show a molecular ion peak corresponding to the mass of "this compound" and a characteristic fragmentation pattern that can be used to confirm its structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography is an indispensable tool for the analysis of less volatile or thermally labile compounds and is particularly crucial for the separation of stereoisomers. Given that "this compound" possesses two chiral centers at the 1-methylpropyl (sec-butyl) groups, HPLC is the method of choice for determining its enantiomeric purity.

Detailed Research Findings:

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.comresearchgate.net For malonate derivatives, CSPs are commonly employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselective capabilities for a wide range of chiral compounds, including those with ester functionalities. hplc.eu

Research on the chiral separation of sec-butyl carboxylates using β-cyclodextrin derivative columns has demonstrated the effectiveness of these CSPs in resolving enantiomers of compounds containing a sec-butyl group. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. researchgate.net

For the analysis of "this compound," a chiral HPLC method would likely employ a column such as a Chiralcel® OD-H or Chiralpak® AD-H, which are based on derivatized cellulose and amylose, respectively. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomers. Detection is commonly performed using a UV detector, as the ester groups provide sufficient chromophores.

The resulting chromatogram would show distinct peaks for each of the stereoisomers of "this compound" (RR, SS, and the meso compounds RS/SR). The area of each peak would be used to calculate the enantiomeric excess (ee) or diastereomeric excess (de), which are critical measures of the stereochemical purity of the sample.

X-ray Crystallography for Absolute Configuration Determination (if applicable for solid forms)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Detailed Research Findings:

While "this compound" is a liquid at room temperature, this technique can be applied if a solid derivative can be synthesized and crystallized. The synthesis of related solid malonic acid derivatives has been reported, and their crystal structures have been determined. ias.ac.in For instance, the crystal structures of n-alkyl malonic acids have been studied using X-ray diffraction. ias.ac.in

To apply this technique to "this compound," one could potentially synthesize a solid derivative, for example, by converting the ester to a corresponding amide or a salt with a suitable counterion that facilitates crystallization. The synthesis of diethyl bis(hydroxymethyl)malonate, a solid, from diethyl malonate is a known procedure. orgsyn.orgsigmaaldrich.comsigmaaldrich.com A similar derivatization strategy might be applicable.

If suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then used to determine the precise location of each atom in the molecule.

For a chiral molecule, the data from X-ray crystallography can be used to determine the absolute configuration of the stereocenters using anomalous dispersion effects, often referred to as the Flack parameter. caltech.edu This would unambiguously establish the (R,R), (S,S), (R,S), or (S,R) configuration of the stereoisomers of "this compound."

Diethyl Bis 1 Methylpropyl Malonate As a Strategic Intermediate in Complex Molecule Synthesis

Role in the Construction of Substituted Carboxylic Acids

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids from alkyl halides. libretexts.orglibretexts.org Diethyl bis(1-methylpropyl)malonate can be envisioned as a key precursor in the synthesis of highly branched carboxylic acids, where the malonate moiety is ultimately converted to a carboxylic acid group.

The typical steps in this synthesis are:

Hydrolysis (Saponification): The diethyl ester is treated with a base, such as sodium or potassium hydroxide (B78521), to hydrolyze the ester linkages and form a dicarboxylate salt. orgsyn.org

Acidification: The dicarboxylate salt is then acidified with a strong acid to produce the corresponding dicarboxylic acid, di-sec-butylmalonic acid.

Decarboxylation: Upon heating, the di-sec-butylmalonic acid readily loses one of the carboxyl groups as carbon dioxide to yield the final alpha-branched carboxylic acid, 2,3-dimethylpentanoic acid. organicchemistrytutor.commasterorganicchemistry.com

The reaction sequence is outlined below:

| Step | Reagents & Conditions | Intermediate/Product |

| Synthesis of the Precursor | Diethyl malonate, Sodium ethoxide, sec-Butyl bromide | This compound |

| Hydrolysis | Base (e.g., KOH), Heat | Di-sec-butylmalonate salt |

| Acidification | Strong acid (e.g., HCl) | Di-sec-butylmalonic acid |

| Decarboxylation | Heat | 2,3-Dimethylpentanoic acid |

It is important to note that the introduction of the second sec-butyl group in the initial preparation of this compound can be challenging due to steric hindrance. organicchemistrytutor.comyoutube.com The reaction of the mono-alkylated diethyl sec-butylmalonate with a second equivalent of sec-butyl bromide would require forcing conditions and may result in lower yields compared to alkylation with less hindered primary alkyl halides. youtube.com

The principles of the malonic ester synthesis can be extended to prepare more complex functionalized aliphatic acids. By choosing appropriate starting materials for the initial alkylation steps, a wide variety of functionalities can be incorporated. However, the use of the di-sec-butyl substituted malonate implies that the branching at the alpha-position is pre-determined.

Further functionalization would typically occur on the alkyl side chains or by using the resulting carboxylic acid as a handle for subsequent transformations. For instance, the carboxylic acid produced can be converted into an acid chloride, amide, or ester to build more complex molecular architectures.

Precursor in Heterocyclic Compound Synthesis

Dialkyl malonates are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen. nih.gov The reactivity of the two ester groups and the acidic nature of the alpha-protons (in the monosubstituted precursor) allow for cyclization reactions with various dinucleophiles.

While direct annulation reactions using the sterically hindered this compound might be less common, the general strategies involving malonates are instructive.

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. For instance, pyridine (B92270) N-oxides can be activated and subsequently reacted with malonate anions to afford substituted pyridines. researchgate.net In the context of this compound, its corresponding malonic acid could potentially be used in variations of the Doebner modification of the Knoevenagel condensation to access certain pyridine derivatives, though steric hindrance could be a significant barrier. wikipedia.org

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. organic-chemistry.org While not a direct application of this compound, the carboxylic acids derived from it could be precursors to ketones that might undergo such cyclizations.

Purines: De novo purine (B94841) synthesis is a complex biochemical pathway. youtube.com In laboratory synthesis, pyrimidine (B1678525) derivatives are often used as precursors. For example, barbiturates, synthesized from malonates, can be starting materials for the elaboration of the fused imidazole (B134444) ring of the purine system.

A prominent application of dialkyl malonates is in cyclocondensation reactions with dinucleophiles like urea (B33335), thiourea (B124793), and amidines to form six-membered heterocyclic rings. nih.gov

A classic example is the synthesis of barbiturates, a class of compounds with a pyrimidine-2,4,6(1H,3H,5H)-trione core. mdpi.comresearchgate.net The reaction involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. libretexts.org